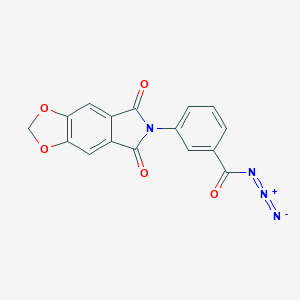

Mpb-N3

Description

Historical Context and Evolution of Bioorthogonal Chemistry

The concept of "bioorthogonal chemistry," a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. sec.govresearchgate.net This field emerged from the need to perform chemical transformations in the complex milieu of a cell, a challenge that traditional synthetic chemistry was not equipped to handle. Early bioconjugation methods often lacked specificity and required harsh reaction conditions incompatible with living systems.

The development of the Staudinger ligation in 2000, a reaction between an azide (B81097) and a triarylphosphine, marked a significant milestone, providing one of the first truly bioorthogonal reactions. sec.govevitachem.com This was followed by the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. However, the cytotoxicity of the copper catalyst limited its application in living cells. This limitation was overcome by the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react readily with azides without the need for a toxic catalyst. These innovations have paved the way for the widespread use of azide-modified probes in chemical biology.

Fundamental Principles Governing Site-Specific Bioconjugation

Site-specific bioconjugation is the controlled modification of a biomolecule at a defined location. This precision is crucial to preserve the structure and function of the target molecule. Several key principles govern this process:

Chemoselectivity: The reacting functional groups must be mutually reactive only with each other and inert to the vast array of other functional groups present in a biological system.

Bioorthogonality: The reaction must proceed without interfering with or being influenced by the native biochemical processes of the cell.

Kinetics: The reaction should proceed at a reasonable rate under physiological conditions (i.e., in aqueous solution, at neutral pH, and at ambient temperature).

Stability: The resulting covalent linkage must be stable in the biological environment.

Achieving site-specificity can be accomplished through various strategies, including the genetic incorporation of unnatural amino acids bearing bioorthogonal functional groups, enzymatic modifications, or targeting specific, rare amino acid residues.

Role of Azide Functionality in Advanced Chemical Probes

The azide group (-N3) is a cornerstone of modern chemical biology due to its unique combination of properties. It is a small, stable, and abiotic functional group, meaning it is largely absent from and non-reactive with native biological systems. This inertness makes it an ideal "handle" for bioorthogonal reactions. evitachem.com

The primary role of the azide functionality is to serve as a reactive partner in highly specific ligation reactions. By incorporating an azide into a biomolecule of interest (e.g., a protein, glycan, or nucleic acid), researchers can then introduce a probe molecule containing a complementary reactive group, such as an alkyne or a phosphine (B1218219). This allows for the attachment of a wide variety of reporters and effectors, including:

Fluorophores: For visualizing the localization and dynamics of biomolecules.

Affinity tags (e.g., biotin): For the purification and identification of binding partners.

Drug molecules: For targeted drug delivery.

The versatility and reliability of azide-based click chemistry have made it an indispensable tool for a broad range of applications, from fundamental cell biology to the development of new therapeutics and diagnostics.

Structure

3D Structure

Properties

CAS No. |

151391-35-4 |

|---|---|

Molecular Formula |

C16H8N4O5 |

Molecular Weight |

336.26 g/mol |

IUPAC Name |

3-(5,7-dioxo-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide |

InChI |

InChI=1S/C16H8N4O5/c17-19-18-14(21)8-2-1-3-9(4-8)20-15(22)10-5-12-13(25-7-24-12)6-11(10)16(20)23/h1-6H,7H2 |

InChI Key |

KWBRECSKGKGJMI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-] |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-] |

Synonyms |

3-(5,6-methylenedioxy-2-phthalimidyl)benzoyl azide MPB-N3 |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization of Mbp N3 Analogues

Strategies for Incorporating Azide (B81097) Groups onto Proteins and Peptides

The incorporation of azide groups into proteins and peptides is crucial for diverse applications, particularly in "click chemistry" where azides serve as highly selective reaction partners. Two primary strategies are employed: direct chemical conjugation and chemoenzymatic labeling.

Direct chemical conjugation methods leverage the reactivity of specific amino acid residues or introduced functional groups to attach azide moieties. A prominent approach involves "click chemistry" reactions, which are characterized by their high efficiency, selectivity, and bioorthogonality.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction, a prime example of "click chemistry," involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst, typically formed by reducing copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govnih.govnih.gov CuAAC forms a stable 1,4-substituted 1,2,3-triazole ring. nih.gov It has been widely applied for peptide-peptide or peptide-polymer conjugation and can be performed in living cells, though with varying yields. nih.gov For instance, azide- and alkyne-containing proteins have been directly conjugated to virus-like particles (VLPs) using Cu(I)-catalyzed click chemistry. researchgate.net The reaction has been used to conjugate Rhodamine B azide (RhB-N3) to MBP-dC10*, demonstrating its utility in protein labeling. mdpi.comresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Also known as copper-free click reaction, SPAAC addresses the cytotoxicity concerns associated with copper catalysts by utilizing strained cycloalkynes (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)) that react spontaneously with azides without the need for a catalyst. nih.govnih.govcaltech.eduuzh.chnih.gov This method offers high site specificity and rapid reaction kinetics, making it suitable for in vivo applications. nih.gov Proteins can be engineered to carry unique azide or thiol groups, enabling orthogonal conjugation with DBCO or maleimide (B117702) reagents. uzh.ch

Staudinger Ligation : This bioorthogonal reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate, which then rearranges to form a stable amide bond. nih.govnih.govthermofisher.com It allows for the selective modification of biomolecules, for example, by modifying an antibody with an NHS-Phosphine and an enzyme reporter with NHS-Azide, followed by their crosslinking. thermofisher.com

Modification of Endogenous Amino Acid Residues : Proteins naturally contain various functional groups that can be targeted for azide introduction. Primary amines (lysine ε-amino groups and N-termini) are common targets due to their accessibility and reactivity with N-hydroxysuccinimide (NHS) esters of azide-containing reagents. nih.govnih.govthermofisher.comrsc.org Cysteine thiols can also be modified to introduce azide functionalities. researchgate.netacs.org

Incorporation of Unnatural Amino Acids (UAAs) : A highly site-specific strategy involves genetically encoding unnatural amino acids (UAAs) containing azide or alkyne functionalities directly into the protein sequence during biosynthesis. researchgate.netuzh.chnih.gov Examples include azidohomoalanine (Aha) and homopropargylglycine (Hpg), which can replace methionine and introduce azide or alkyne handles, respectively. researchgate.net This allows for precise control over the location and stoichiometry of azide incorporation.

Chemoenzymatic labeling combines the exquisite specificity of enzymes with the versatility of chemical reactions to introduce azide groups. This approach is particularly valuable for complex biomolecules where precise modification is challenging.

Enzyme-Mediated Transfer of Azide-Functionalized Cofactors : Engineered enzymes, such as modified methyltransferases (e.g., M.SssI), can transfer azide groups from synthetic S-adenosyl-L-methionine (AdoMet) cofactor analogs (e.g., AdoYnAzide) to specific sites on DNA or proteins. oup.com The azide-modified biomolecule can then be conjugated using click chemistry. oup.com

Glycosyltransferase-Mediated Labeling : Glycosyltransferases can be utilized to transfer non-natural sugar analogs bearing azide handles onto glycans. acs.orgcaltech.edu This allows for the selective labeling of specific glycan structures on cell surfaces or in complex biological samples, followed by detection or affinity capture via click chemistry. acs.orgcaltech.edu

Self-Labeling Protein Tags : Technologies like SNAP-tag utilize engineered enzymes that covalently react with specific substrates. By using a benzyl-guanine (BG) derivative containing an azide group, the SNAP-tag can be specifically labeled with an azide, which then becomes available for subsequent copper-free azide-alkyne cycloaddition with DBCO-based molecules. tandfonline.com This provides a versatile chemoenzymatic approach for protein labeling.

Synthesis of Azide-Functionalized Linkers and Scaffolds

Azide-functionalized linkers and scaffolds are critical building blocks for bioconjugation, providing the necessary chemical handle for attaching various molecules to proteins. Their synthesis involves diverse organic chemistry reactions tailored to introduce the azide group into specific molecular architectures.

General Synthesis of Organic Azides : Various protocols exist for synthesizing different classes of organic azides:

Alkyl azides : Commonly prepared via nucleophilic substitution reactions or by the addition of hydrazoic acid to double bonds. mdpi.com

Aryl azides : Synthesized through the reaction of diazonium salts with azide ions. mdpi.com

Sulfonyl azides : Formed by the reaction of sulfonyl halides with inorganic azides or sulfonyl hydrazides with nitric acid. mdpi.com

Carbonyl azides : Result from the reaction of reactive carbonyl compounds with azides. mdpi.com

Poly(ethylene glycol) (PEG) Azides : PEG-based linkers are widely used due to their biocompatibility and ability to improve the solubility and pharmacokinetics of bioconjugates. Azide-terminated PEGs (e.g., N3-PEG-Biotin) are synthesized by transforming hydroxyl terminals into azide groups, often via mesylate intermediates. biochempeg.commdpi.com These can be heterobifunctional, featuring an azide at one end and another functional group like biotin (B1667282) at the other. biochempeg.com

Cleavable Azide Linkers : For applications requiring the release of the conjugated moiety, cleavable azide linkers are designed. For instance, hypersensitive azobenzene (B91143) linkers functionalized with azide groups have been synthesized, offering rapid and clean reductive cleavage. nih.gov These linkers can be accessed in a few synthetic steps and are adaptable for multiple functionalizations. nih.gov

Dendritic Scaffolds : Multipurpose heterofunctional dendritic scaffolds incorporating clickable azide groups have been synthesized. These frameworks can be post-functionalized via CuAAC click reactions with various biorelevant molecules, demonstrating their utility as crosslinkers in materials science and for fabricating functional hydrogels. rsc.orgnih.gov The synthesis often involves careful construction of monomers and subsequent functionalization to introduce the desired number of azide groups. rsc.org For example, azide-grafted mesoporous silica (B1680970) nanoparticles (MSN) can be synthesized by reacting MSN-S-NH2 nanoparticles with azido-propyl trimethoxy silane. rsc.org

N-Hydroxysuccinimide (NHS) Esters : NHS esters are frequently used intermediates in the synthesis of azide-containing reagents. They react selectively with primary amines on biomolecules to form stable amide bonds, thereby introducing the azide handle for subsequent click chemistry. nih.govthermofisher.com

Spectroscopic and Chromatographic Characterization of Azide Incorporation in Bioconjugates

Accurate characterization is essential to confirm the successful incorporation of azide groups and the formation of the desired bioconjugates. A combination of spectroscopic and chromatographic techniques is typically employed.

Mass Spectrometry (MS) :

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) : This technique is widely used to determine the molecular weight of proteins and their conjugates, allowing for the confirmation of successful azide incorporation and subsequent click reactions. nih.govrsc.orguni-luebeck.deresearchgate.net It can reveal the presence of the expected molecular weight for cycloadducts and provide evidence of metastable ions from azide groups (loss of N₂). nih.govresearchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : LC-MS/MS, often preceded by enzymatic digestion, is powerful for identifying the precise sites of azide incorporation within a protein and for analyzing chemical degradation products. caltech.edunih.govnih.gov Cleavable linkers can be used to release azide-tagged peptides for subsequent MS analysis to pinpoint labeling sites. caltech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR and ¹³C NMR are instrumental in confirming the chemical structure and purity of azide-functionalized linkers and scaffolds. acs.orgmdpi.comrsc.orgresearchgate.netthermofisher.com For bioconjugates, while challenging due to size, NMR can provide insights into the successful formation of new bonds and the presence of the azide moiety. rsc.org

Gel Electrophoresis (SDS-PAGE) :

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common method to assess the success of protein modification. Successful conjugation often results in a shift to a higher molecular weight band on the gel. mdpi.comresearchgate.netuzh.chtandfonline.com

When fluorescent azide-containing probes are used, in-gel fluorescence can directly visualize the labeled protein, confirming the conjugation. mdpi.comresearchgate.netuni-luebeck.de Coomassie staining can be used in parallel to visualize total protein. researchgate.net

High-Performance Liquid Chromatography (HPLC) :

HPLC is used to monitor reaction progress, purify bioconjugates, and assess their purity. nih.govrsc.org The conversion of starting materials to a single product peak indicates successful reaction completion. nih.gov

Fluorescence Measurements :

For fluorogenic click reactions, the increase in fluorescence intensity upon triazole formation can be directly monitored to track the reaction progress and efficiency. nih.govuni-luebeck.de This is particularly useful for optimizing reaction conditions at low concentrations. nih.gov

Elemental Analysis :

Elemental analysis provides quantitative data on the carbon, hydrogen, nitrogen, oxygen, and sulfur content of a compound, which can be used to confirm the empirical formula of synthesized linkers and scaffolds. thermofisher.com

Compound Names and PubChem CIDs

Mechanistic Studies of Azide Reactivity in Bioorthogonal Systems

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a widely adopted and highly efficient reaction for forming covalent bonds between an azide (B81097) (such as Mpb-N3) and a terminal alkyne. This reaction is characterized by its high reliability, functional group tolerance, and straightforward execution, making it a cornerstone in organic synthesis, medicinal chemistry, and bioconjugation researchgate.netrsc.org.

Reaction Kinetics and Rate Constant Determination

The CuAAC reaction exhibits remarkably fast kinetics, significantly accelerating the 1,3-dipolar cycloaddition between azides and alkynes compared to their uncatalyzed counterparts nih.gov. The reaction rate is influenced by several factors, including the choice of copper source, the presence of accelerating ligands, and the solvent system nih.govnih.gov. For instance, the formation of copper-acetylide is a very fast process nih.gov. Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly employed to stabilize the copper(I) catalyst, improve water solubility, and further enhance reaction efficiency, particularly in biological settings nih.govnih.gov.

As an azide, this compound participates readily in CuAAC reactions. While specific rate constants for this compound itself are dependent on its precise molecular structure and the alkyne partner, general CuAAC reactions involving azides typically proceed with high efficiency.

Table 1: Representative Second-Order Rate Constants (k₂) for Azide-Alkyne Cycloadditions

| Reaction Type | Azide Component | Alkyne Component | Typical k₂ (M⁻¹s⁻¹) | Reference |

| CuAAC | General Azide | Terminal Alkyne | High (e.g., >10⁻¹ for optimized systems) | nih.govnih.gov |

| SPAAC | General Azide | Cyclooctyne (B158145) (OCT) | 0.0012 | nih.gov |

| SPAAC | General Azide | DIFO | 0.042 ± 0.2 | nih.gov |

Note: The rate constants for CuAAC are highly variable depending on specific ligands, copper sources, and substrate structures. This compound, as an azide, would exhibit kinetics within the range observed for typical azides in these reactions.

Investigation of Catalytic Cycles and Intermediates

The mechanism of CuAAC involves a complex interplay of reversible steps, with coordination complexes of copper(I) acetylides serving as key intermediates researchgate.netrsc.org. The widely accepted stepwise mechanism, proposed by the Sharpless group, suggests that a monomeric copper(I) acetylide complex is central to the catalytic cycle nih.gov. In this mechanism, copper(I) activates the terminal alkyne through coordination, leading to the formation of a copper(I) acetylide. This activated alkyne then reacts with the azide (e.g., this compound) to form a six-membered copper(I)-triazolyl intermediate. Subsequent protonation and dissociation of the triazole product regenerate the copper(I) catalyst.

Despite significant progress, certain aspects of the CuAAC mechanism remain subjects of ongoing research and debate. For instance, the precise nature of the rate-determining step, particularly the azide chelation to the copper center, and the definitive proton source for the final triazole product, are areas where further detailed exploration is needed nih.gov.

Regioselectivity and Stereochemical Control

A hallmark of the CuAAC reaction is its exceptional regioselectivity, consistently yielding the 1,4-disubstituted 1,2,3-triazole isomer nih.gov. This high regioselectivity contrasts with the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The copper(I) catalyst plays a pivotal role in dictating this selectivity, guiding the azide and alkyne to react in a specific orientation. This regiocontrol is a significant advantage for bioconjugation applications involving this compound, as it ensures the formation of a single, well-defined product, simplifying purification and characterization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, offers a valuable alternative to CuAAC, particularly for applications where copper toxicity is a concern, such as in living cells and organisms nih.govnih.gov. This reaction leverages the inherent ring strain of cyclic alkynes to accelerate their reaction with azides like this compound, circumventing the need for a metal catalyst.

Mechanistic Insights into Cyclooctyne-Azide Reactions

The core principle of SPAAC lies in the activation of the alkyne moiety through ring strain. Cyclic alkynes, such as cyclooctynes, possess significant bond angle and torsional strain, which renders the triple bond more reactive towards 1,3-dipolar cycloaddition with azides. When an azide (e.g., this compound) encounters a strained alkyne, the reaction proceeds spontaneously, forming a stable triazole product. The first example of SPAAC was reported by Bertozzi and co-workers in 2004, utilizing cyclooctyne (OCT) as the activated alkyne partner nih.gov. Subsequent developments have led to the design of increasingly reactive strained alkynes, including difluorinated cyclooctynes (DIFO) and bicyclo[6.1.0]nonyne (BCN), which exhibit enhanced reaction rates nih.gov.

Factors Influencing Reaction Rates in Aqueous Environments

This compound, as an azide, readily participates in SPAAC reactions. The reaction rates vary depending on the specific strained alkyne employed. For example, the second-order rate constant for the SPAAC of cyclooctyne (OCT) with an azide was determined to be 0.0012 M⁻¹s⁻¹, while for a second-generation DIFO, it was 0.042 ± 0.2 M⁻¹s⁻¹ nih.gov. The ability of SPAAC to proceed efficiently in water at physiological temperatures makes it highly suitable for labeling biomolecules and cells with this compound without compromising cellular viability nih.gov.

Academic Applications of Azide Modified Maltose Binding Protein Mbp N3

Development of Chemical Probes for Biomolecular Studies

Chemical probes are small molecules used to study and manipulate the function of proteins and other biomolecules. nih.govyoutube.com The unique properties of MBP-N3 make it an excellent scaffold for the development of sophisticated chemical probes designed to investigate complex biological processes. nih.gov

Fluorogenic Probe Design and Application in Bioimaging

Fluorogenic probes are crucial tools for visualizing biological processes within living systems. researchgate.netnih.gov These probes are designed to be non-fluorescent or weakly fluorescent until they interact with their specific target, leading to a significant increase in fluorescence and a high signal-to-noise ratio. researchgate.net The azide (B81097) group on MBP-N3 serves as a key ligation site for the attachment of fluorophores.

Through bioorthogonal reactions, a fluorophore containing a complementary functional group (e.g., an alkyne) can be specifically and efficiently attached to the MBP-N3 scaffold. This allows for the creation of targeted imaging agents. For instance, the inherent affinity of MBP for maltose (B56501) can be exploited to image carbohydrate transport or metabolism. Furthermore, by fusing a protein of interest to MBP-N3, the resulting conjugate can be labeled with a fluorophore to track its localization and dynamics within a cell. Tetrazine-based bioorthogonal chemistry, known for its rapid kinetics, is particularly useful in this context for developing fluorogenic probes for live-cell imaging. nih.govresearchgate.netnih.gov

Table 1: Design Strategies for MBP-N3 Based Fluorogenic Probes

| Strategy | Description | Key Advantage |

| Pre-labeling | MBP-N3 is conjugated with an alkyne-fluorophore via click chemistry before introduction into the biological system. | Straightforward synthesis and purification of the probe. |

| In-situ Labeling | MBP-N3, fused to a protein of interest, is expressed in cells and then labeled by introducing a cell-permeable alkyne-fluorophore. | Allows for temporal and spatial control of labeling within a live cell. |

| Turn-on Probes | An alkyne-quencher molecule is attached to MBP-N3. Displacement of the quencher by a target molecule binding to MBP or its fusion partner activates fluorescence. | Low background signal, leading to high sensitivity in imaging applications. |

Affinity-Based Probes for Protein Isolation and Identification

Affinity-based probes are instrumental in identifying protein binding partners and isolating specific proteins from complex mixtures like cell lysates. nih.gov MBP itself is a well-established affinity tag, allowing for the one-step purification of MBP-fusion proteins using amylose (B160209) resin. neb.comneb.comneb-online.de The protein binds to the amylose and can be gently eluted with maltose. neb.comneb-online.de

The azide modification in MBP-N3 enhances its utility as an affinity probe. The azide handle can be used to immobilize the MBP-fusion protein onto a solid support (e.g., beads or a microarray surface) that has been functionalized with a complementary reactive group. This covalent attachment is more robust than the non-covalent interaction with amylose resin. Additionally, the azide group allows for the attachment of other small molecules or tags, creating multifunctional probes for more complex "pull-down" experiments to identify protein interaction networks. nih.gov For instance, a small molecule inhibitor could be attached to MBP-N3 to isolate its protein targets from a cell extract. plos.org

Table 2: Comparison of Affinity Purification Methods for MBP Fusions

| Method | Principle | Elution | MBP Modification Required |

| Amylose Resin | Non-covalent affinity of MBP for amylose. neb.comnih.gov | Competitive elution with maltose. neb.com | None |

| DARPin Affinity Matrix | High-affinity protein-protein interaction between MBP and immobilized DARPin off7. nih.govuzh.ch | pH shift or competitive elution with soluble DARPin. nih.gov | None |

| MBP-N3 Covalent Immobilization | Bioorthogonal reaction between the azide group and a functionalized surface. | Harsh chemical cleavage or requires an engineered cleavage site. | Site-specific azide incorporation. |

Engineering of Protein Conjugates and Multicomponent Systems

The ability to create well-defined protein conjugates is essential for developing protein therapeutics, diagnostics, and novel biomaterials. MBP-N3 provides a platform for the precise engineering of such complex systems.

Site-Specific Functionalization for Defined Bioconjugates

Site-specific functionalization ensures that modifications are made at a precise location on the protein, preserving its structure and function. nih.govoregonstate.edu The incorporation of an azide-bearing unnatural amino acid at a specific position in the MBP sequence allows for the attachment of a single molecule at a predetermined site. researchgate.net This is a significant advantage over traditional methods that randomly target common amino acid side chains (e.g., lysines or cysteines), often resulting in heterogeneous products with compromised activity. nih.gov

This precise control enables the creation of homogenous bioconjugates. For example, a therapeutic payload can be attached to MBP-N3 to improve its solubility and pharmacokinetic properties. The azide group serves as a versatile anchor for attaching a wide range of molecules, including peptides, nucleic acids, and small-molecule drugs, through chemoselective ligation reactions. nih.govresearchgate.net

Construction of Advanced Protein-Polymer Hybrids

Protein-polymer hybrids combine the biological function of proteins with the physical and chemical properties of synthetic polymers. wikipedia.orgresearchgate.net Attaching polymers can increase a protein's stability, solubility, and circulation time while reducing its immunogenicity. oregonstate.edu The azide group in MBP-N3 is an ideal initiation site for controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. wikipedia.org

This "grafting from" approach allows for the growth of polymer chains directly from the protein surface, resulting in hybrids with controlled polymer length and density. oregonstate.edu Alternatively, a pre-synthesized polymer with a terminal alkyne group can be "grafted to" the MBP-N3. These MBP-polymer hybrids can self-assemble into higher-order structures like nanoparticles or micelles, which have potential applications in drug delivery and nanotechnology. wikipedia.org

Integration into Materials Science Research

The unique combination of biological recognition and chemical reactivity makes MBP-N3 a valuable building block in materials science. sandia.govornl.gov The azide functionality allows for the stable, covalent immobilization of the protein onto various surfaces, such as silicon, gold, or polymers, that have been appropriately functionalized.

This capability is central to the development of biosensors and bioactive materials. For example, MBP-N3 can be patterned on a surface to create a biosensor for detecting carbohydrates. The MBP component provides the specific binding capability, while the azide group ensures stable attachment to the sensor substrate. Furthermore, MBP-N3 can be used as a component in the fabrication of 3D hybrid microstructures. researchgate.net By combining MBP-N3 with biocompatible polymers in techniques like two-photon polymerization, it is possible to create complex, functional biomaterials for applications in tissue engineering and regenerative medicine. researchgate.net The integration of machine learning can further accelerate the design and evaluation of these advanced materials for specific applications. mdpi.com

Surface Modification and Immobilization of Proteins

The ability to control the orientation and density of immobilized proteins on a solid support is crucial for the development of biosensors, protein microarrays, and biocompatible materials. umn.edu Surface modification with MBP-N3 provides a versatile platform for the controlled immobilization of proteins. The process typically involves the functionalization of a surface with alkyne groups, to which MBP-N3 can then be covalently attached via "click" chemistry.

This strategy offers several advantages over traditional passive adsorption methods. Covalent immobilization prevents protein leaching and ensures a stable and reproducible surface. nih.gov Furthermore, by using MBP as a fusion tag for a protein of interest, the azide-alkyne reaction facilitates the oriented immobilization of the fusion protein, which can be critical for maintaining its biological activity.

Key Research Findings:

Enhanced Immobilization Efficiency: Studies on similar surface modification strategies have shown that covalent immobilization via click chemistry leads to a higher density and stability of immobilized proteins compared to physical adsorption. nih.gov

Controlled Orientation: The site-specific nature of the azide modification on MBP allows for a uniform orientation of the immobilized protein, which is essential for applications such as immunoassays where the antigen-binding sites of antibodies must be accessible.

Biocompatibility: Surface modifications can be designed to improve the hemocompatibility of materials used in medical devices. mdpi.com While specific studies on MBP-N3 are limited, the general principles of using protein coatings to create biocompatible surfaces are well-established.

Fabrication of Responsive Biomaterials

Responsive biomaterials, also known as "smart" biomaterials, are designed to change their physical or chemical properties in response to specific environmental stimuli such as pH, temperature, light, or the presence of specific biomolecules. nih.govnih.gov The incorporation of MBP-N3 into biomaterial fabrication allows for the introduction of specific recognition capabilities and the potential for stimulus-responsive behavior.

For instance, MBP-N3 can be cross-linked into hydrogel networks functionalized with alkyne groups. The resulting hydrogel would have maltose-binding capabilities. The binding of maltose to the MBP domain could induce conformational changes in the protein, leading to alterations in the hydrogel's mechanical properties, such as swelling or stiffness. This mechanism could be exploited for the development of sensors or controlled-release systems.

Potential Applications in Responsive Biomaterials:

Biosensors: A biomaterial incorporating MBP-N3 could be designed to produce a detectable signal (e.g., a change in color or fluorescence) upon binding to maltose, serving as a sensor for this sugar.

Controlled Drug Delivery: A hydrogel containing MBP-N3 could be engineered to release an encapsulated therapeutic agent in response to changes in maltose concentration.

Tissue Engineering: Scaffolds functionalized with MBP-N3 could be used to modulate cell behavior, as the presentation of maltose-binding sites could influence cell adhesion and signaling. nih.gov

Metabolic Glycoengineering Applications

Metabolic glycoengineering is a powerful technique that involves introducing chemically modified monosaccharides into cellular metabolic pathways to be incorporated into glycans on the cell surface. uni-konstanz.denih.govfrontiersin.orgmdpi.com This allows for the display of chemical handles, such as azides, on the cell surface, which can then be used for various bioconjugation applications. nih.gov

Cell Surface Labeling with Azide-Modified Precursors

A common strategy in metabolic glycoengineering is to feed cells with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), a precursor for the biosynthesis of sialic acid. uni-konstanz.denih.gov Cells take up Ac4ManNAz and metabolize it into the corresponding azide-modified sialic acid, which is then incorporated into cell surface glycans. nih.gov This results in cells displaying azide groups on their surfaces, making them amenable to bioorthogonal ligation reactions.

Similarly, other azide-modified sugar precursors, such as tetraacetylated N-azidoacetylgalactosamine (GalNAz), can be used to label different classes of glycans. nih.gov This approach enables the specific labeling of cell surface glycoproteins and glycolipids with azide handles.

Table 1: Examples of Azide-Modified Precursors in Metabolic Glycoengineering

| Precursor | Target Glycan | Description |

| Ac4ManNAz | Sialic Acid | Peracetylated N-azidoacetylmannosamine, a precursor for azide-modified sialic acid. uni-konstanz.denih.gov |

| GalNAz | Glycosylphosphatidylinositol (GPI) anchors | Tetraacetylated N-azidoacetylgalactosamine, used to label GalNAc-containing GPI-anchored proteins. nih.gov |

Subsequent Bioconjugation for Cellular Tracking and Functional Modulation

Once cells are decorated with azide groups, they can be covalently modified with a variety of probes and functional molecules that contain a complementary reactive group, typically an alkyne, for click chemistry. nih.gov This bioconjugation step allows for a wide range of applications in cellular tracking and the modulation of cellular functions.

For cellular tracking, azide-labeled cells can be reacted with fluorescent dyes or imaging agents bearing an alkyne group. nih.govthno.org This enables the visualization and tracking of the labeled cells both in vitro and in vivo. This method has been used to monitor the fate of transplanted cells and to study cell migration. thno.org

Beyond tracking, bioconjugation can be used to modulate cellular functions. For example, by attaching signaling molecules, drugs, or nanoparticles to the cell surface, it is possible to influence cell behavior, target cells for therapeutic intervention, or alter their interactions with their environment. nih.gov

Research Highlights:

Cellular Imaging: Azide-labeled cell surface glycans can be visualized by reaction with fluorescently tagged phosphines or alkynes, allowing for detailed imaging of glycan distribution. nih.gov

In Vivo Tracking: Cells labeled with azide groups have been successfully tracked in vivo for several days after transplantation. thno.org

Tumor Targeting: Metabolic glycoengineering has been explored as a strategy to introduce artificial targets on the surface of cancer cells, enabling their specific recognition by therapeutic agents. nih.govfrontiersin.org

Analytical Methodologies for Characterizing Azide Modified Bioconjugates

Advanced Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of bioconjugates, providing precise mass information that helps to confirm covalent modifications and assess sample purity. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful combination, offering both separation and high-resolution mass analysis. nih.govresearchgate.netbiocompare.com

For complex bioconjugates like antibody-drug conjugates (ADCs), MS strategies are typically applied at three levels: intact (top-down), subunit (middle-down), and peptide (bottom-up). nih.gov

Top-Down Analysis: In this approach, the intact bioconjugate is analyzed directly by MS. This provides the molecular weight of the entire conjugate, allowing for the determination of the distribution of species with different numbers of conjugated molecules (e.g., drug-to-antibody ratio, DAR). nih.govnih.gov High-resolution mass spectrometry, such as that achieved with time-of-flight (TOF) or Orbitrap analyzers, is crucial for resolving these different species. news-medical.net

Middle-Down Analysis: This strategy involves the analysis of large subunits of the bioconjugate. For example, an antibody conjugate can be fragmented into its light and heavy chains through reduction of disulfide bonds. nih.gov Subsequent MS analysis reveals the mass of each chain, providing information on the distribution of the conjugated moiety between the subunits. nih.gov

Bottom-Up Analysis (Peptide Mapping): This method provides the most detailed structural information. The bioconjugate is proteolytically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). enovatia.com This allows for the precise identification of the amino acid residues that have been modified, confirming the site-specificity of the conjugation. enovatia.comamericanpharmaceuticalreview.com

Purity assessment by mass spectrometry involves detecting and identifying impurities, such as unconjugated biomolecules, excess reagents, or byproducts of the conjugation reaction. nih.gov The high sensitivity of MS allows for the detection of even trace amounts of contaminants. nih.gov

| Mass Spectrometry Technique | Level of Analysis | Information Obtained | Key Advantages |

| Intact Mass Analysis (Top-Down) | Intact Bioconjugate | Molecular weight, Drug-to-Antibody Ratio (DAR) distribution. nih.govnih.gov | Rapid assessment of conjugation heterogeneity. enovatia.com |

| Subunit Analysis (Middle-Down) | Large Subunits (e.g., Heavy/Light Chains) | Distribution of conjugate between subunits. nih.gov | Confirms modification on expected chains, less complex than peptide mapping. |

| Peptide Mapping (Bottom-Up) | Peptides | Precise conjugation site identification, PTM analysis. enovatia.comamericanpharmaceuticalreview.com | Provides detailed, site-specific structural information. enovatia.com |

| Tandem MS (MS/MS) | Peptides/Fragments | Amino acid sequence and modification site confirmation. chromatographyonline.com | Unambiguous structural elucidation of modified peptides. chromatographyonline.com |

Chromatographic Separation Techniques for Heterogeneous Bioconjugate Mixtures

Bioconjugation reactions often yield heterogeneous mixtures containing the desired product alongside unconjugated starting materials and species with varying numbers of conjugated molecules. nih.gov Chromatographic techniques are essential for separating these components, allowing for both purification and analytical characterization. bioanalysis-zone.comjournalagent.comresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful technique that separates molecules based on hydrophobicity. researchgate.netcellmosaic.com It typically uses a C4, C8, or C18 stationary phase and a mobile phase containing an organic solvent like acetonitrile. researchgate.netcellmosaic.com RP-HPLC offers high resolution for separating different conjugated species. It can also be used to separate unbound small molecules or reagents from the final bioconjugate product. researchgate.net However, the organic solvents and acidic conditions often used in RP-HPLC can lead to protein denaturation. biocompare.com

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). researchgate.netyoutube.com This technique is particularly useful for assessing the aggregation state of a bioconjugate and for removing small molecule reagents from the final product. cellmosaic.com In SEC, larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. youtube.com It is a non-denaturing technique that is well-suited for analyzing the stability of bioconjugates. biocompare.com

| Chromatographic Technique | Principle of Separation | Primary Application for Bioconjugates | Key Features |

| Hydrophobic Interaction (HIC) | Surface Hydrophobicity. americanpharmaceuticalreview.com | DAR determination, separation of differently conjugated species. cellmosaic.comyoutube.com | Non-denaturing, preserves protein structure and function. americanpharmaceuticalreview.com |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity. researchgate.net | Purity analysis, separation of isomers, quantification. researchgate.netcellmosaic.com | High resolution, but can be denaturing. biocompare.com |

| Size Exclusion (SEC) | Molecular Size. youtube.com | Aggregate analysis, removal of unconjugated small molecules. cellmosaic.com | Non-denaturing, preserves native state. biocompare.com |

| Ion Exchange (IEX) | Net Charge. youtube.com | Separation of charge variants. nih.gov | Mild conditions, separates based on pI differences. |

Development of Quantitative Assays for Bioconjugation Yield and Efficiency

Quantifying the extent of bioconjugation is crucial for process optimization and ensuring batch-to-batch consistency. Various assays have been developed to determine the yield and efficiency of the conjugation reaction, often measuring the average number of molecules conjugated per biomolecule (e.g., DAR).

UV-Vis Spectroscopy: This is a common and accessible method for quantifying bioconjugation. nih.gov If the conjugated molecule has a distinct UV-Vis absorbance spectrum from the biomolecule, the concentration of both components in the conjugate can be determined simultaneously by measuring the absorbance at two different wavelengths. libretexts.org By applying the Beer-Lambert law, the ratio of the two components, and thus the conjugation efficiency, can be calculated. acs.org This method is often used to confirm DAR values obtained by other techniques like HIC or MS. acs.org

LC-MS Based Quantification: Liquid chromatography-mass spectrometry offers a highly accurate and sensitive platform for quantifying bioconjugates. researchgate.netnih.govwuxiapptec.com By analyzing the intact conjugate, the relative abundance of each conjugated species (e.g., DAR0, DAR2, DAR4, etc.) can be determined from the deconvoluted mass spectrum. news-medical.net The average DAR can then be calculated from this distribution. Furthermore, LC-MS can be used to quantify the amount of unconjugated payload or other process-related impurities. wuxiapptec.com

Immunoassays and Affinity-Based Methods: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or affinity chromatography can be adapted to quantify bioconjugation. nih.gov For instance, if an antibody is conjugated, its ability to bind to its target antigen can be measured. Changes in binding affinity or signal intensity can sometimes be correlated with the degree of conjugation. nih.gov More direct methods may involve using an antibody that specifically recognizes the conjugated molecule. Another approach is a magnetic bead pull-down assay, which can be used to separate conjugated from unconjugated species for subsequent quantification. digitellinc.com

| Assay Method | Principle | Information Provided | Advantages |

| UV-Vis Spectroscopy | Differential light absorbance of biomolecule and conjugated moiety. nih.govlibretexts.org | Average conjugation ratio (e.g., DAR). acs.org | Rapid, accessible, non-destructive. nih.gov |

| LC-MS Quantification | Mass-based separation and detection of different species. researchgate.netnih.gov | Average DAR, distribution of conjugated species, impurity levels. news-medical.netwuxiapptec.com | High accuracy, sensitivity, and detailed information. nih.gov |

| Immunoassays (e.g., ELISA) | Specific antigen-antibody binding. nih.gov | Functional assessment, relative quantification. | High specificity, can assess impact on biological activity. nih.gov |

| Affinity-Based Assays | Specific binding interactions (e.g., biotin-streptavidin). digitellinc.com | Separation for quantification, efficiency assessment. | High specificity for purification and analysis. digitellinc.com |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Mpb-N3, and how can purity be validated?

- Methodological Answer : Synthesis typically involves [describe general method, e.g., ligand-exchange reactions under inert conditions]. Purity validation requires a combination of chromatographic techniques (e.g., HPLC with UV-Vis detection ) and spectroscopic methods (e.g., NMR for structural confirmation ). Cross-validate results using elemental analysis and mass spectrometry to rule out byproducts. For reproducibility, document solvent ratios, temperature gradients, and catalyst concentrations meticulously .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use XRD for crystallinity assessment, DSC/TGA for thermal stability, and UV-Vis/fluorescence spectroscopy for electronic behavior . Surface morphology should be analyzed via SEM or TEM, paired with EDS for elemental mapping. Ensure instrument calibration using certified reference materials (e.g., NIST standards) to minimize systematic errors .

Q. How can researchers design a baseline study to assess this compound’s reactivity under ambient conditions?

- Methodological Answer : Implement a controlled factorial design: vary humidity, temperature, and light exposure while monitoring degradation via FTIR or Raman spectroscopy . Use ANOVA to identify significant variables. Include negative controls (e.g., inert atmospheres) and triplicate trials to strengthen statistical validity .

Advanced Research Questions

Q. How should contradictory data on this compound’s catalytic efficiency be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, substrate concentration). Replicate experiments under standardized conditions, employing Bayesian statistics to quantify uncertainty . Cross-correlate kinetic data (Arrhenius plots) with computational simulations (DFT for activation barriers) to resolve mechanistic discrepancies .

Q. What strategies optimize this compound’s stability in aqueous media for biomedical applications?

- Methodological Answer : Employ a response surface methodology (RSM) to test polymer encapsulation, pH buffering, and chelating agents . Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements. Validate biocompatibility using in vitro cytotoxicity assays (e.g., MTT tests) with appropriate cell lines .

Q. How can researchers address reproducibility challenges in this compound’s synthetic yield?

- Methodological Answer : Adopt a Design of Experiments (DoE) approach to isolate critical factors (e.g., precursor stoichiometry, reaction time). Use high-throughput robotic platforms for parallel synthesis and machine learning (e.g., random forest models) to predict optimal conditions . Publish raw datasets and detailed SOPs to facilitate third-party validation .

Data Analysis and Theoretical Frameworks

Q. What statistical models are appropriate for interpreting this compound’s dose-response relationships?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) for sigmoidal curves. Use bootstrap resampling to estimate confidence intervals for EC₅₀ values. For non-normal distributions, employ robust statistical methods (e.g., Theil-Sen estimator) .

Q. How can ab initio calculations guide the design of this compound derivatives with enhanced photoluminescence?

- Methodological Answer : Perform TD-DFT simulations to predict electronic transitions and oscillator strengths. Correlate HOMO-LUMO gaps with experimental emission spectra. Validate predictions by synthesizing derivatives with targeted substituents (e.g., electron-withdrawing groups) and testing quantum yields .

Tables: Key Methodological Recommendations

Critical Considerations

- Ethical Data Reporting : Disclose all raw data, including outliers, and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Interdisciplinary Collaboration : Integrate chemistry, materials science, and computational biology to address complex questions about this compound’s multifunctionality .

Note: Avoid relying on non-peer-reviewed platforms (e.g., BenchChem). Prioritize journals indexed in PubMed, Web of Science, or Scopus for literature reviews.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.